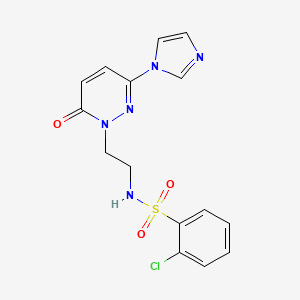![molecular formula C12H18N6O2 B2578707 3-甲基-8-[(4-甲基哌嗪-1-基)甲基]-7H-嘌呤-2,6-二酮 CAS No. 847239-76-3](/img/structure/B2578707.png)
3-甲基-8-[(4-甲基哌嗪-1-基)甲基]-7H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is structurally related to purine derivatives, which are significant in various biological processes. Its unique structure, featuring a piperazine ring, makes it a valuable molecule in drug design and development.
科学研究应用
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 3-methylxanthine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Step 1: Alkylation
Reactants: 3-methylxanthine, 4-methylpiperazine
Conditions: Potassium carbonate, DMF, 80-100°C
Product: Intermediate alkylated product
-
Step 2: Cyclization
Reactants: Intermediate alkylated product
Conditions: Acidic or basic conditions, depending on the desired pathway
Product: 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); room temperature to mild heating.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); solvents like DMF or dichloromethane (DCM); room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
作用机制
The mechanism of action of 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione is unique due to its specific structural features, such as the presence of a piperazine ring, which imparts distinct pharmacological properties. This makes it a valuable compound for developing targeted therapies and studying complex biological processes.
属性
IUPAC Name |
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-16-3-5-18(6-4-16)7-8-13-9-10(14-8)17(2)12(20)15-11(9)19/h3-7H2,1-2H3,(H,13,14)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHSOKEZKTOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
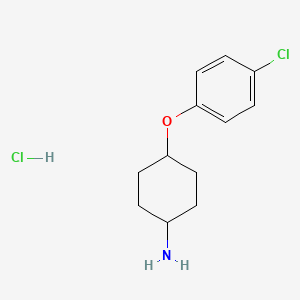
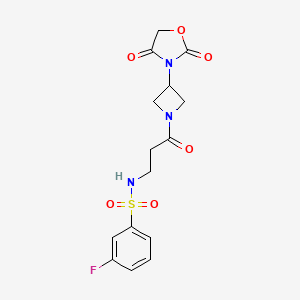
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)
![3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2578631.png)
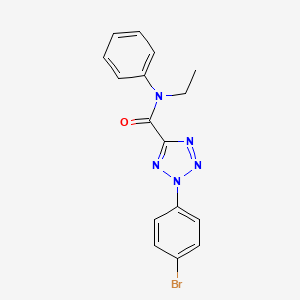
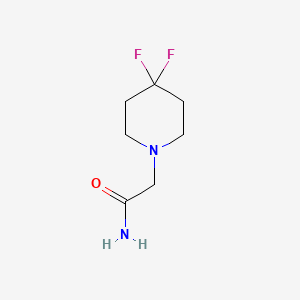
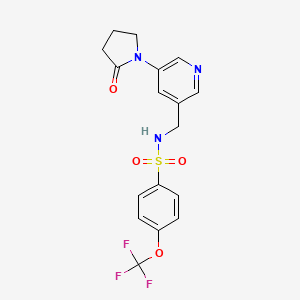
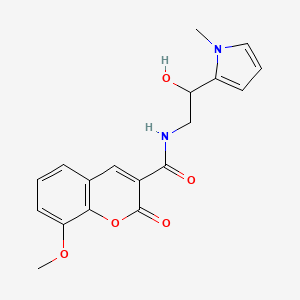
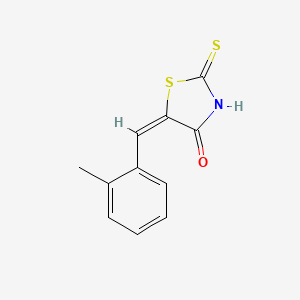
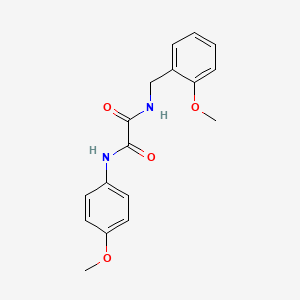
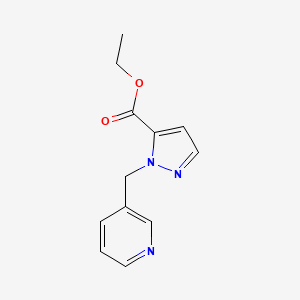
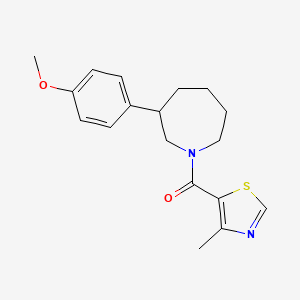
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
